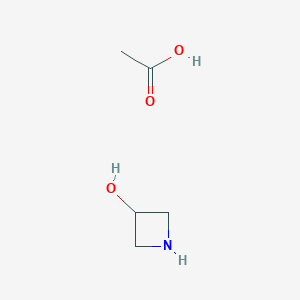
3-Hydroxyazetidine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyazetidine acetate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and acetate functional groups in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-hydroxyazetidine involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, where an acyclic 2-amino ketone precursor undergoes photochemical excitation. The process involves an excited state intermolecular cyclization, leading to the formation of the azetidine ring .
Industrial Production Methods: In an industrial setting, the synthesis of 3-hydroxyazetidine acetate can be achieved through a series of reactions starting from t-butylamine and epichlorohydrin. The process involves a cyclization reaction followed by acetylation and deacetylation steps. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyazetidine acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and alcohol derivatives .
Scientific Research Applications
3-Hydroxyazetidine acetate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-hydroxyazetidine acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry. The hydroxyl and acetate groups play crucial roles in its reactivity, enabling it to form stable intermediates and products during chemical transformations .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
3-Hydroxyazetidine hydrochloride: Similar to 3-hydroxyazetidine acetate but with a hydrochloride group instead of an acetate group.
N-Methylazetidine: An azetidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness: this compound stands out due to the presence of both hydroxyl and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
acetic acid;azetidin-3-ol |
InChI |
InChI=1S/C3H7NO.C2H4O2/c5-3-1-4-2-3;1-2(3)4/h3-5H,1-2H2;1H3,(H,3,4) |
InChI Key |
BTKWQBRVIUOVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C(CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















